molecular formula C39H64N2O19 B14756358 Maleimide-NH-PEG12-CH2CH2COONHS Ester

Maleimide-NH-PEG12-CH2CH2COONHS Ester

Cat. No.: B14756358
M. Wt: 864.9 g/mol
InChI Key: JARDBUWKTUJRSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the reaction of maleimide with PEG12 and NHS ester. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Maleimide-NH-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Maleimide-NH-PEG12-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Maleimide-NH-PEG12-CH2CH2COONHS Ester involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups to form thioether linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to act as a versatile linker in bioconjugation and crosslinking applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleimide-NH-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring longer spacer arms and enhanced solubility .

Properties

Molecular Formula

C39H64N2O19

Molecular Weight

864.9 g/mol

IUPAC Name

(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H64N2O19/c42-33-1-2-34(43)39(33)60-38(47)6-9-48-11-13-50-15-17-52-19-21-54-23-25-56-27-29-58-31-32-59-30-28-57-26-24-55-22-20-53-18-16-51-14-12-49-10-7-40-35(44)5-8-41-36(45)3-4-37(41)46/h3-4,39H,1-2,5-32H2,(H,40,44)

InChI Key

JARDBUWKTUJRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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